

# Application Notes and Protocols: Formylation of Dihydroapiol

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## Compound of Interest

Compound Name:	Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
Cat. No.:	B135785

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## Introduction

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a fundamental transformation in organic synthesis. The resulting aryl aldehydes are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fragrances. Dihydroapiol (1,2-methylenedioxy-4-propyl-5-methoxybenzene), a derivative of phenylpropanoid, possesses an electron-rich aromatic ring, making it an excellent candidate for electrophilic aromatic substitution reactions such as formylation. This document provides detailed experimental procedures for the formylation of dihydroapiol, focusing on the Vilsmeier-Haack and Duff reactions, which are well-suited for such activated substrates.

## Key Formylation Methodologies for Dihydroapiol

Two primary methods are presented for the formylation of dihydroapiol: the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction utilizes a pre-formed or in situ generated Vilsmeier reagent (a chloroiminium salt) as the electrophile, typically derived from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl<sub>3</sub>).<sup>[1][2][3][4][5]</sup> This method is known for its reliability and effectiveness with electron-rich aromatic compounds.<sup>[1]</sup>

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.<sup>[6][7][8]</sup> It is particularly effective for the ortho-formylation of phenols and their

ethers.<sup>[7]</sup><sup>[8]</sup> The choice of method may depend on the desired regioselectivity, available reagents, and reaction conditions. For dihydroapiol, formylation is expected to occur at the position ortho to the methoxy group, which is the most activated and sterically accessible position on the aromatic ring.

## Data Presentation: Formylation of Dihydroapiol and Analogues

The following table summarizes typical reaction conditions and yields for the formylation of dihydroapiol and structurally related compounds. This data is provided to offer a comparative overview and guide experimental design.

Substrate	Formylation Method	Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Dihydroa piol (predicted)	Vilsmeier -Haack	POCl <sub>3</sub> , DMF	Dichloro methane	0 to RT	2-4	75-85	N/A
Dihydroa piol (predicted)	Duff Reaction	HMTA, Acetic Acid	Acetic Acid	100-120	3-5	60-70	N/A
1,2- Methylen edioxybe nzene	Vilsmeier -Haack	N- methylfor manilide, SOCl <sub>2</sub>	Neat	90	0.5	High	[9]
"Piperon yl butoxide"	Duff Reaction	HMTA, Polyphos phoric Acid	Ethanol	70-100	3-5	High	[10]
Phenols (general)	Duff Reaction	HMTA, Acid	Glycerol/ Acid	85-120	2-3	20-80	[6][11]
Electron- rich arenes	Vilsmeier -Haack	POCl <sub>3</sub> , DMF	DMF	100-110	1-2	76-99	[9]

## Experimental Protocols

### Protocol 1: Vilsmeier-Haack Formylation of Dihydroapiol

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[2][3]

Materials:

- Dihydroapiol
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM), anhydrous
- Ice bath
- Sodium acetate
- Diethyl ether ( $\text{Et}_2\text{O}$ )
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

**Procedure:**

- **Vilsmeier Reagent Formation:** In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (1.5 equivalents) in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for an additional 30 minutes at 0 °C, during which the Vilsmeier reagent will form.

- Reaction with Dihydroapiol: Dissolve dihydroapiol (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to quench the reaction. Stir for 30 minutes.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the formylated dihydroapiol.

## Protocol 2: Duff Reaction for the Formylation of Dihydroapiol

This protocol is based on general procedures for the Duff reaction on activated aromatic ethers.

[6][10]

Materials:

- Dihydroapiol
- Hexamethylenetetramine (HMTA)
- Glacial acetic acid

- Hydrochloric acid (concentrated)
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Steam distillation apparatus (optional)
- Diethyl ether ( $\text{Et}_2\text{O}$ )
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Rotary evaporator
- Silica gel for column chromatography

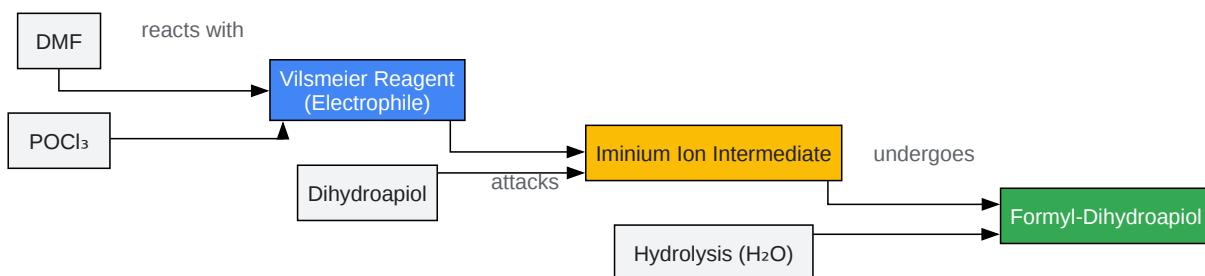
**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dihydroapiol (1.0 equivalent) and hexamethylenetetramine (2.0 equivalents) in glacial acetic acid.
- Heating: Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-5 hours. Monitor the reaction by TLC.
- Hydrolysis: Cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid. Heat the mixture under reflux for an additional 30 minutes to hydrolyze the intermediate imine.
- Work-up: Cool the mixture and pour it into a beaker of ice water.

- Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Washing: Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purification: The crude product can be purified by steam distillation or silica gel column chromatography to yield the formylated dihydroapiol.

## Mandatory Visualizations

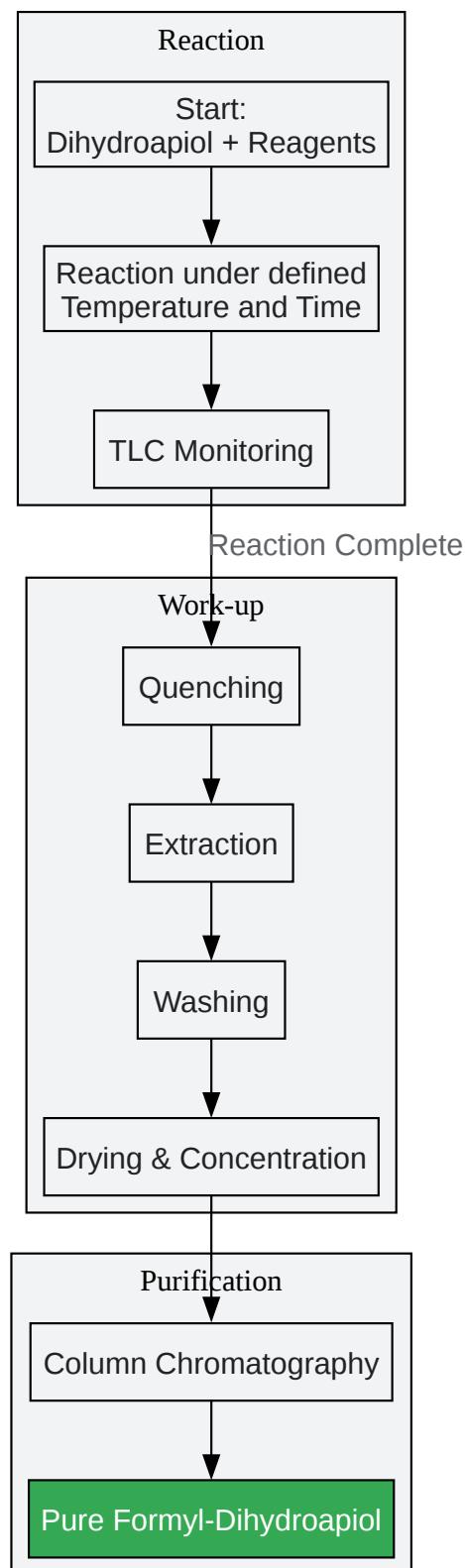
### Vilsmeier-Haack Reaction Signaling Pathway



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Caption: Vilsmeier-Haack formylation pathway.

## Experimental Workflow for Formylation of Dihydroapiol



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Caption: General experimental workflow.

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